4-Chloro-3-cyclopropoxypicolinic acid
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Overview
Description
4-Chloro-3-cyclopropoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a chlorine atom at the 4th position and a cyclopropoxy group at the 3rd position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxypicolinic acid typically involves the chlorination of 3-cyclopropoxypicolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective chlorination at the 4th position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted picolinic acids.
Scientific Research Applications
4-Chloro-3-cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxypicolinic acid: Lacks the chlorine atom at the 4th position.
4-Chloropicolinic acid: Lacks the cyclopropoxy group at the 3rd position.
3,4-Dichloropicolinic acid: Contains an additional chlorine atom at the 3rd position.
Uniqueness
4-Chloro-3-cyclopropoxypicolinic acid is unique due to the combination of the chlorine atom and the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-4-11-7(9(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
JRUZPMFFMSIQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(=O)O)Cl |
Origin of Product |
United States |
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